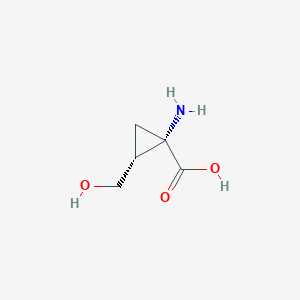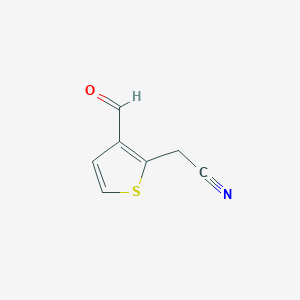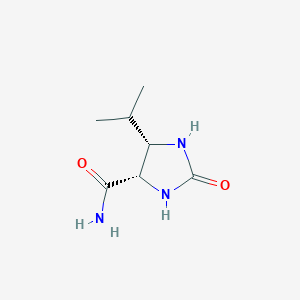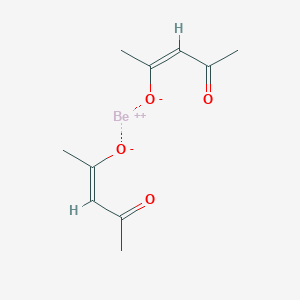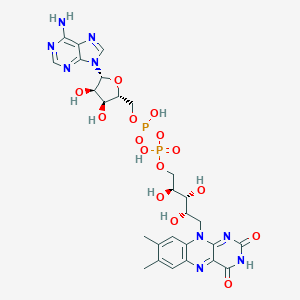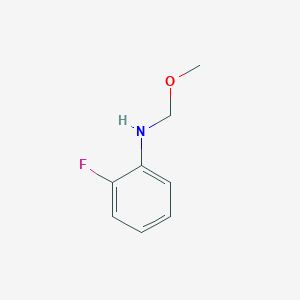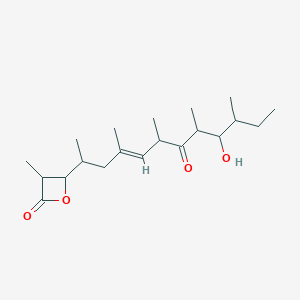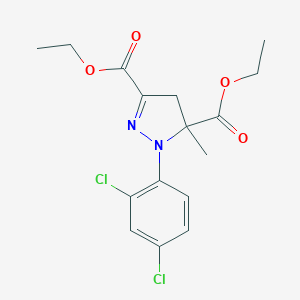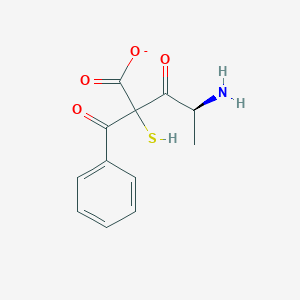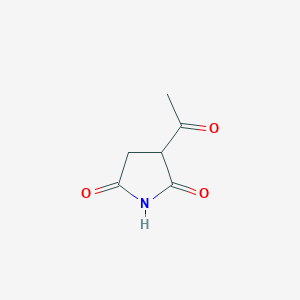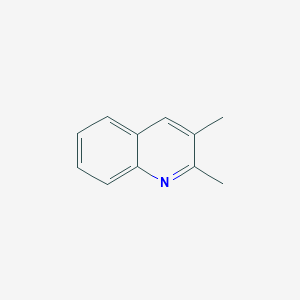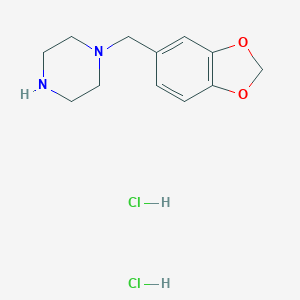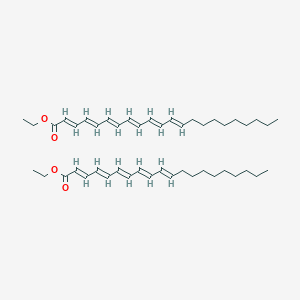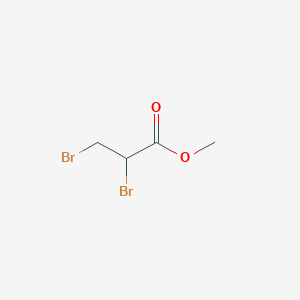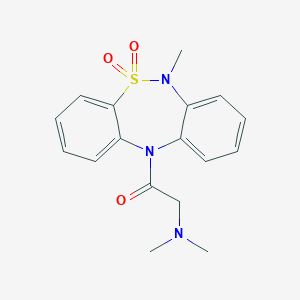
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide, also known as Dimebon, is a small molecule drug that has been studied extensively due to its potential therapeutic applications. Originally developed as an antihistamine, Dimebon has been found to have neuroprotective, cognitive-enhancing, and anti-aging effects.
作用機序
The exact mechanism of action of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide is not fully understood. It has been proposed that 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide may act by inhibiting the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease. It has also been suggested that 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide may act by enhancing mitochondrial function and reducing oxidative stress, which are important factors in neurodegenerative diseases.
生化学的および生理学的効果
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of enzymes involved in energy metabolism and to increase the levels of certain neurotransmitters. It has also been found to reduce the levels of inflammatory cytokines and to increase the levels of anti-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide in lab experiments include its well-established safety profile and its ability to cross the blood-brain barrier. However, the limitations of using 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide include its relatively low potency and its lack of selectivity for specific targets.
将来の方向性
There are several potential future directions for the study of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide. One area of research is the development of more potent and selective analogs of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide that can target specific pathways involved in neurodegenerative diseases. Another area of research is the investigation of the effects of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide on other diseases, such as cancer and diabetes. Finally, the potential use of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide as a cognitive enhancer in healthy individuals is an area of interest for future research.
合成法
The synthesis of 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with 3-methyl-1,2,4-triazole to form 2-(3-methyl-1,2,4-triazol-5-yl)benzaldehyde. This intermediate is then reacted with 2-aminobenzoic acid to form the key intermediate, 6,11-dihydro-11-((2-(3-methyl-1,2,4-triazol-5-yl)phenyl)amino)dibenzo[c,f][1,2,5]thiadiazepine 5,5-dioxide. The final step involves the reaction of this intermediate with N,N-dimethylformamide dimethyl acetal to form 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide.
科学的研究の応用
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have neuroprotective effects in animal models of Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has also been found to improve cognitive function in animal models of aging and in patients with Alzheimer's disease. In addition, 6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide has been shown to have anti-inflammatory and anti-oxidant effects.
特性
CAS番号 |
128377-70-8 |
|---|---|
製品名 |
6-Methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide |
分子式 |
C17H19N3O3S |
分子量 |
345.4 g/mol |
IUPAC名 |
2-(dimethylamino)-1-(6-methyl-5,5-dioxobenzo[c][1,2,5]benzothiadiazepin-11-yl)ethanone |
InChI |
InChI=1S/C17H19N3O3S/c1-18(2)12-17(21)20-14-9-5-4-8-13(14)19(3)24(22,23)16-11-7-6-10-15(16)20/h4-11H,12H2,1-3H3 |
InChIキー |
HHTWCWCZKQRKRJ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C3S1(=O)=O)C(=O)CN(C)C |
正規SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C3S1(=O)=O)C(=O)CN(C)C |
その他のCAS番号 |
128377-70-8 |
同義語 |
6-MDTD 6-methyl-6,11-dihydro-11-((N,N-dimethylamino)acetyl)dibenzo(c,f)-(1,2,5)-thiadiazepine 5,5-dioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



